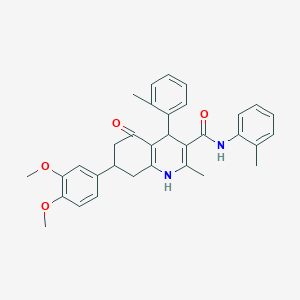![molecular formula C20H24N2O4S B4764637 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)
4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
描述
4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PSB-0739 and is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2). In
科学研究应用
PSB-0739 has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of PSB-0739 is in the field of immunology, where it has been shown to modulate the immune response and reduce inflammation. PSB-0739 has also been studied for its potential applications in the treatment of cancer, where it has been shown to inhibit tumor growth and metastasis. In addition, PSB-0739 has been studied for its potential applications in the treatment of neurological disorders, such as multiple sclerosis, where it has been shown to reduce demyelination and axonal damage.
作用机制
The mechanism of action of PSB-0739 involves its selective antagonism of the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor. The 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor is a G protein-coupled receptor that is involved in various cellular processes, including immune response, cell migration, and vascular permeability. PSB-0739 binds to the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor and prevents its activation, thereby modulating the cellular processes that are regulated by this receptor.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have several biochemical and physiological effects. In the immune system, PSB-0739 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer cells, PSB-0739 has been shown to induce apoptosis and inhibit tumor growth and metastasis. In neurological disorders, PSB-0739 has been shown to reduce demyelination and axonal damage, thereby improving neurological function.
实验室实验的优点和局限性
One of the primary advantages of PSB-0739 for lab experiments is its specificity for the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor. This specificity allows researchers to selectively target this receptor and study its role in various cellular processes. However, one of the limitations of PSB-0739 is its relatively low potency, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of PSB-0739. One direction is the further exploration of its potential applications in the treatment of cancer and neurological disorders. Another direction is the development of more potent analogs of PSB-0739 that can be used in a wider range of experiments. Additionally, the role of the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor in various cellular processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion:
In conclusion, PSB-0739 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selective antagonism of the 4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide receptor has been shown to modulate the immune response, reduce inflammation, inhibit tumor growth and metastasis, and improve neurological function. While there are limitations to its use in lab experiments, there are several future directions for the study of PSB-0739 that hold promise for the development of new therapies and treatments.
属性
IUPAC Name |
4-phenoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(9-6-16-26-18-7-2-1-3-8-18)21-17-10-12-19(13-11-17)27(24,25)22-14-4-5-15-22/h1-3,7-8,10-13H,4-6,9,14-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXCJZXQDTZTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 5-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764561.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4764566.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764569.png)


![5-(difluoromethyl)-3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4764581.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4764591.png)
![2-{1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4764602.png)
![methyl 4,5-dimethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4764608.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4764645.png)

![1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)
![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)